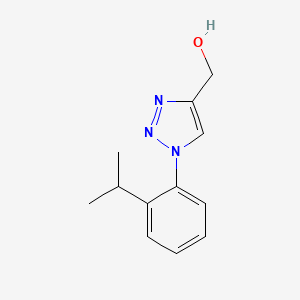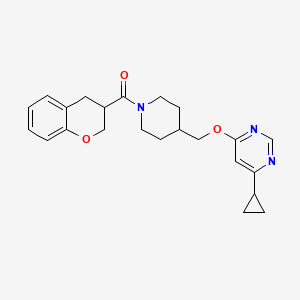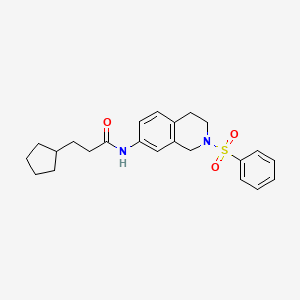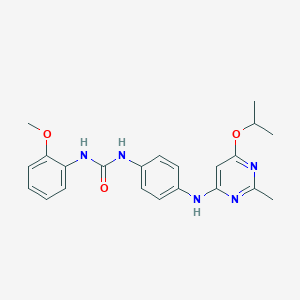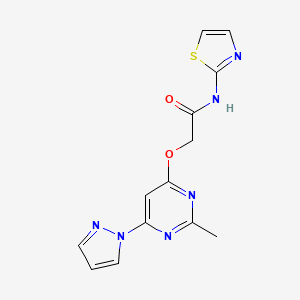
2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the pyrimidine family and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research has demonstrated the utility of related chemical structures in the synthesis of new heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For instance, compounds incorporating the pyrazol-1-yl pyrimidin-4-yl moiety have been utilized as key intermediates for synthesizing a variety of heterocyclic compounds, including coumarins, pyridines, pyrroles, thiazoles, and pyrazolo[5,1-c]triazines. These synthesized compounds have been explored for their antimicrobial properties, indicating their potential in drug development (Bondock et al., 2008; Bondock et al., 2008).
Antimicrobial and Insecticidal Activities
Several studies have focused on the antimicrobial and insecticidal potentials of compounds derived from pyrimidin-4-yl and pyrazol-1-yl moieties. The cyclocondensation of related intermediates under specific conditions has led to compounds tested for their effectiveness against various pathogens and pests. This suggests their applicability in developing new antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).
Anticancer Activity
Compounds derived from the pyrimidin-4-yl and pyrazol-1-yl framework have been investigated for their anticancer activities. Specific derivatives have shown potential in inhibiting cancer cell growth, highlighting their significance in the search for new anticancer drugs. The modification of the pyrimidine ring with different aryloxy groups has led to compounds with appreciable cancer cell growth inhibition, pointing to the therapeutic potential of these chemical structures (Al-Sanea et al., 2020).
Development of Insecticidal Agents
Research has also extended to the development of novel heterocycles incorporating thiadiazole moieties for use as insecticidal agents. These compounds have been evaluated against specific pests, such as the cotton leafworm, showing effectiveness in pest control applications (Fadda et al., 2017).
Propriétés
IUPAC Name |
2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxy-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S/c1-9-16-10(19-5-2-3-15-19)7-12(17-9)21-8-11(20)18-13-14-4-6-22-13/h2-7H,8H2,1H3,(H,14,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCKLQHPXCFONR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC(=O)NC2=NC=CS2)N3C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-2-[2-(1-quinolin-4-ylpiperidin-3-yl)-1H-imidazol-1-yl]ethanamine](/img/structure/B2386128.png)
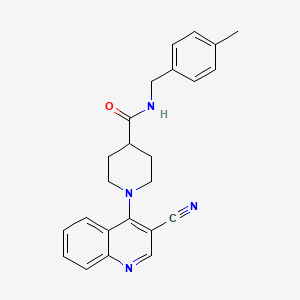
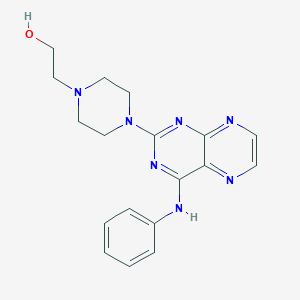
![N-(4-methylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2386133.png)
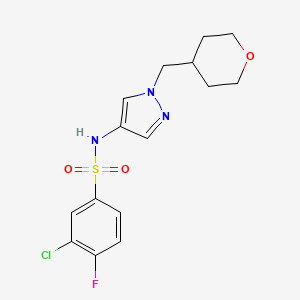
![1-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine](/img/structure/B2386135.png)

![(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2386139.png)
